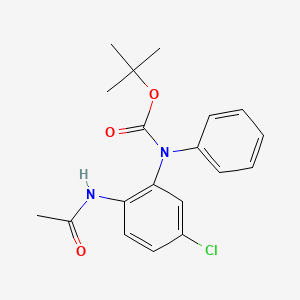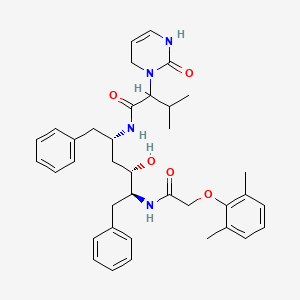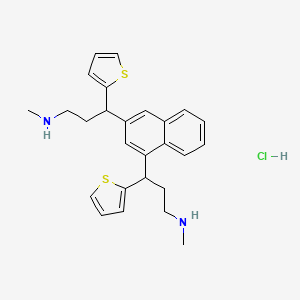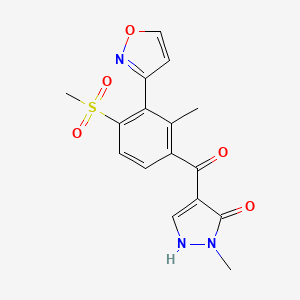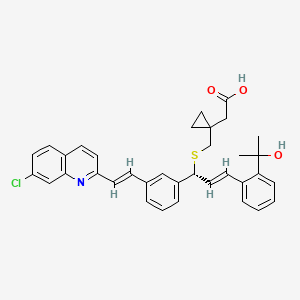
4'-Hydroxy Azithromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Azithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. Azithromycin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The modification at the 4’-hydroxy position aims to enhance its pharmacological properties, including improved solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Azithromycin involves the modification of azithromycin at the 4’-hydroxy position. One common method includes the use of hydroxypropyl-β-cyclodextrin to form inclusion complexes, which improves the solubility and release properties of the compound . The reaction typically involves crosslinking hydroxypropyl-β-cyclodextrin with epichlorohydrin under strongly alkaline conditions (NaOH 30%, w/v) with a molar ratio of 1:16 .
Industrial Production Methods: Industrial production of 4’-Hydroxy Azithromycin follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy Azithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4’-Hydroxy Azithromycin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the effects of hydroxy modifications on macrolide antibiotics.
Biology: Investigated for its enhanced antibacterial activity against resistant bacterial strains.
Medicine: Potential use in treating infections caused by macrolide-resistant bacteria.
Mechanism of Action
The mechanism of action of 4’-Hydroxy Azithromycin is similar to that of azithromycin. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis . This action prevents the growth and replication of bacteria, leading to their eventual death. The hydroxy modification may enhance its binding affinity and efficacy against resistant strains .
Comparison with Similar Compounds
Azithromycin: The parent compound with a broad spectrum of antibacterial activity.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: A macrolide with improved acid stability and oral bioavailability compared to erythromycin.
Uniqueness of 4’-Hydroxy Azithromycin: 4’-Hydroxy Azithromycin stands out due to its enhanced solubility and stability, making it a promising candidate for treating infections caused by resistant bacterial strains . Its unique modification at the 4’-hydroxy position provides an edge over other macrolides in terms of pharmacological properties .
Properties
Molecular Formula |
C38H72N2O13 |
|---|---|
Molecular Weight |
765.0 g/mol |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O13/c1-15-25-38(10,47)31(43)22(5)40(13)18-19(2)16-36(8,46)33(53-35-29(42)27(39(11)12)28(41)23(6)50-35)20(3)30(21(4)34(45)51-25)52-26-17-37(9,48-14)32(44)24(7)49-26/h19-33,35,41-44,46-47H,15-18H2,1-14H3/t19-,20+,21-,22-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChI Key |
ILOTYWFVECJHDW-NHXRTCGOSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(C(C(O3)C)O)N(C)C)O)(C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



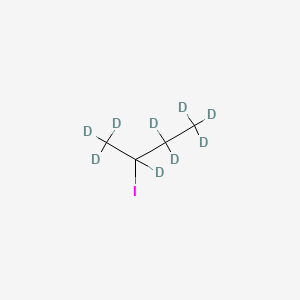
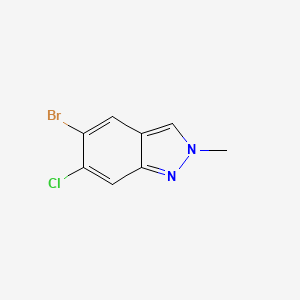

![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
